6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride
Description
Properties
IUPAC Name |
6-nitro-2-piperazin-1-yl-1,3-benzothiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S.ClH/c16-15(17)8-1-2-9-10(7-8)18-11(13-9)14-5-3-12-4-6-14;/h1-2,7,12H,3-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKCQVLVFAIKND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride typically involves a multi-step process. One common method includes the nitration of 2-aminobenzothiazole to introduce the nitro group at the 6th position, followed by the reaction with piperazine under controlled conditions to form the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Reduction: 6-Amino-2-piperazin-1-yl-1,3-benzothiazole.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Synthesis and Research Applications
Building Block in Organic Chemistry
This compound serves as a vital building block in synthetic organic chemistry. It is utilized in the synthesis of more complex molecules due to its reactive functional groups, particularly the nitro and piperazine moieties. Its ability to undergo various chemical reactions—such as oxidation and nucleophilic substitution—makes it a versatile intermediate in multi-step syntheses.
Table 1: Chemical Reactions Involving 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole Hydrochloride
| Reaction Type | Description | Reagents | Major Products |
|---|---|---|---|
| Oxidation | Reduction of nitro group to amino group | Hydrogen gas with palladium catalyst | 6-Amino-2-piperazin-1-yl-1,3-benzothiazole |
| Substitution | Nucleophilic substitution at the piperazine moiety | Alkyl halides or acyl chlorides | Various substituted derivatives |
Antimicrobial Properties
Research has indicated that 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride exhibits significant antibacterial and antifungal activities. Preliminary studies suggest its potential as a therapeutic agent against various pathogens, making it a candidate for further exploration in infectious disease treatment .
Neuropharmacological Effects
The compound has been investigated for its neuropharmacological properties. Studies have shown that it acts as an antagonist at dopamine and serotonin receptors, which may contribute to its potential antipsychotic effects. In animal models, it demonstrated significant anxiolytic effects, indicating possible applications in treating anxiety disorders .
Medicinal Applications
Therapeutic Potential
The compound is being explored for its therapeutic applications in treating neurological disorders due to its ability to modulate neurotransmitter systems. Its unique structure allows it to interact with various molecular targets, influencing cellular pathways related to mood and behavior .
Case Study: Antipsychotic Effects
A study focused on benzothiazole derivatives similar to 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole highlighted their efficacy in animal models of psychosis. These compounds showed significant receptor binding affinity and behavioral efficacy, suggesting their potential role in developing new antipsychotic medications.
Industrial Applications
Material Science
In the industrial context, this compound is utilized in the development of new materials and chemical processes. Its incorporation into polymers or coatings can enhance durability and impart specific electronic characteristics, making it valuable for various applications in material science .
Mechanism of Action
The mechanism of action of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride involves its interaction with specific molecular targets. The compound is known to act as a dopamine and serotonin antagonist, which contributes to its potential antipsychotic effects. It also interacts with various enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzothiazole Family
Benzothiazole derivatives are widely studied for their diverse biological activities. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Benzothiazole Derivatives
Key Observations:
Piperazine is a shared feature in both the target compound and Ziprasidone HCl, suggesting possible interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
Synthetic Accessibility :
- 2-Phenyl-1,3-benzothiazole derivatives (e.g., 4a–4k) are synthesized efficiently under mild conditions using glycerol as a solvent, achieving yields >90% . In contrast, the nitro and piperazine substituents in the target compound may require more complex multi-step syntheses, possibly contributing to its discontinuation .
Pharmacological Potential: Ziprasidone HCl demonstrates the therapeutic relevance of combining benzisothiazole and piperazine moieties for CNS applications . While the target compound shares structural motifs with Ziprasidone, its nitro group and lack of an indole ring may limit similar efficacy or introduce untested side effects.
Comparison with Piperazine-Containing Pharmaceuticals
Piperazine is a common pharmacophore in neuroactive drugs. The table below highlights differences in core structures and substituents:
Table 2: Piperazine-Containing Drug Analogues
Key Insights:
- Core Structure Diversity: The benzothiazole core in the target compound differs from Ziprasidone’s benzisothiazole-indole hybrid and Trifluoperazine’s phenothiazine system. These structural variations significantly alter receptor affinity and metabolic stability.
- Nitro Group Impact : Unlike Ziprasidone’s chloro substituent, the nitro group in the target compound may confer oxidative stress or toxicity risks, necessitating further safety profiling.
Biological Activity
6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride (CAS No. 37015-99-9) is a heterocyclic compound that has attracted attention in pharmacological research due to its diverse biological activities. This compound features a unique structural configuration comprising a benzothiazole ring, a piperazine moiety, and a nitro group, which contribute to its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride is characterized by the following features:
- IUPAC Name : 6-nitro-2-(piperazin-1-yl)benzo[d]thiazole
- Molecular Formula : C11H12N4O2S
- Molecular Weight : 264.30 g/mol
- Solubility : Enhanced solubility due to the hydrochloride salt form, making it suitable for various biological assays.
The biological activity of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride is primarily attributed to its interaction with neurotransmitter systems and various molecular targets:
- Dopamine and Serotonin Receptor Antagonism : The compound has been shown to act as an antagonist at dopamine and serotonin receptors, which may contribute to its potential antipsychotic effects.
- Enzyme Modulation : It interacts with enzymes involved in neurotransmitter metabolism, impacting cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial and antifungal properties, making it a candidate for further exploration in infectious disease treatment.
Antipsychotic Effects
A study investigating the antipsychotic potential of benzothiazole derivatives highlighted the efficacy of compounds similar to 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole. These compounds demonstrated significant receptor binding affinity and behavioral efficacy in animal models of psychosis .
Antimicrobial Properties
Research has indicated that derivatives of benzothiazole exhibit substantial antimicrobial activity. For instance, a series of analogs were tested against various bacterial strains, revealing that modifications in the piperazine moiety could enhance antibacterial potency .
Study 1: Antimicrobial Efficacy
In a comparative study, 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride was evaluated for its antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Study 2: Neuropharmacological Effects
A neuropharmacological study assessed the effects of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole on anxiety-like behaviors in rodent models. The compound demonstrated significant anxiolytic effects compared to control groups, indicating its potential utility in treating anxiety disorders .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, piperazine derivatives are often coupled with nitro-substituted benzothiazole precursors in polar solvents (e.g., ethanol) under reflux (80°C, 36 hours), followed by HCl salt formation . Yield optimization may require adjusting stoichiometry, solvent polarity, or reaction time.
- Key Data : Typical yields range from 67% to 85%, with purity confirmed by melting point analysis (e.g., 215–217°C for analogous structures) and NMR .
Q. How is the compound characterized structurally and chemically?
- Methodology : Use a combination of:
- 1H/13C NMR : To confirm substitution patterns (e.g., piperazine protons at δ 2.8–3.5 ppm and aromatic protons at δ 7.5–8.5 ppm) .
- HRESIMS : For molecular ion validation (e.g., [M+H]+ peaks matching theoretical mass) .
- X-ray crystallography : To resolve crystal packing and bond angles, as demonstrated for related nitro-benzothiazole derivatives .
Advanced Research Questions
Q. How do structural modifications (e.g., nitro group position or piperazine substituents) affect biological activity?
- Methodology : Compare analogs like 6-chloro-N-[3-(3-nitro-1H-1,2,4-triazol-1-yl)propyl]-1,3-benzothiazol-2-amine (antichagasic EC50 = 1.2 µM) . Key steps:
- In vitro assays : Test against target pathogens (e.g., Trypanosoma cruzi), measuring IC50/EC50.
- SAR analysis : Correlate nitro group placement with electron-withdrawing effects and binding affinity .
- Data Contradictions : Nitro groups may enhance antiparasitic activity but reduce solubility, requiring salt formation (e.g., hydrochloride) for bioavailability .
Q. What strategies resolve discrepancies in pharmacological data (e.g., variable IC50 values)?
- Methodology :
- Purity control : Use HPLC (≥95% purity) to eliminate confounding impurities .
- Assay standardization : Normalize protocols (e.g., parasite strain, incubation time) across studies.
- Salt form consideration : Hydrochloride salts may exhibit different solubility and stability vs. free bases .
Q. How can computational modeling guide the optimization of this compound?
- Methodology :
- Docking studies : Map interactions with target proteins (e.g., Schistosoma mansoni histone methyltransferase) using OPLS3 force fields .
- ADMET prediction : Evaluate logP, solubility, and metabolic stability with tools like PISTACHIO or Reaxys .
- Limitations : Discrepancies between in silico predictions and experimental data may arise from protonation state assumptions or solvent effects .
Experimental Design Considerations
Q. What controls are essential in stability studies of this hydrochloride salt?
- Methodology :
- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and light to identify degradation products.
- Analytical controls : Use LC-MS to track hydrolytic cleavage of the benzothiazole-piperazine bond, a common instability .
Q. How to validate target engagement in mechanistic studies?
- Methodology :
- Radiolabeling : Incorporate ³H/¹⁴C isotopes into the benzothiazole core for binding assays.
- SPR/BLI : Measure real-time binding kinetics to purified targets (e.g., enzymes or receptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
